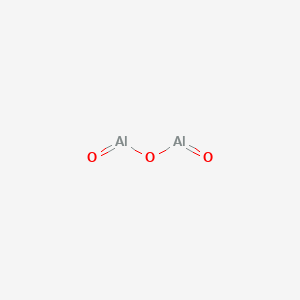
trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorus trichloride is an inorganic compound with the chemical formula PCl3 . It is a colorless liquid when pure and is an important industrial chemical, being used for the manufacture of phosphites and other organophosphorus compounds . It is toxic and reacts readily with water to release hydrogen chloride .
Synthesis Analysis
Phosphorus trichloride (PCl3) is manufactured by burning molten white phosphorus in dry chlorine . Aqueous titanium tetrachloride solutions have higher reactivity with metallic aluminum than does pure titanium tetrachloride .Molecular Structure Analysis
The molecular structure of trichlorides can vary depending on the specific compound. For example, in TiCl3, each titanium atom has one d electron, rendering its derivatives paramagnetic .Chemical Reactions Analysis
Phosphorus trichloride can undergo various chemical reactions. For example, it can be oxidized, act as an electrophile, convert alcohols to alkyl chlorides, and participate in redox reactions .Physical And Chemical Properties Analysis
Phosphorus trichloride is a colorless to yellow fuming liquid . It has an unpleasant, acrid odor like hydrochloric acid . It has a density of 1.574 g/cm3, a melting point of -93.6 °C, and a boiling point of 76.1 °C .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
14040-33-6 |
|---|---|
Nom du produit |
trichloride |
Formule moléculaire |
C4H16Cl3CoN4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



